N-(4-cyanopyridin-2-yl)-2,2-dimethylpropanamide
Description
N-(4-cyanopyridin-2-yl)-2,2-dimethylpropanamide is a pivalamide derivative featuring a pyridine ring substituted with a cyano group at the 4-position. The compound’s core structure—a pyridine ring linked to a 2,2-dimethylpropanamide group—suggests applications in medicinal chemistry, agrochemicals, or as synthetic intermediates, depending on substituent effects .
Properties
IUPAC Name |
N-(4-cyanopyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-11(2,3)10(15)14-9-6-8(7-12)4-5-13-9/h4-6H,1-3H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPYTMQEIZGPNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=CC(=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanopyridin-2-yl)-2,2-dimethylpropanamide typically involves the cyanoacetylation of amines. One common method is the reaction of 4-cyanopyridine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanopyridin-2-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(4-cyanopyridin-2-yl)-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-cyanopyridin-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of microbial cells by interfering with their metabolic pathways. The compound may bind to enzymes or receptors, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The biological and chemical properties of pyridine-based pivalamides are highly dependent on the substituents’ electronic and steric profiles. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., cyano, iodo, bromo) increase electrophilicity, enhancing reactivity in cross-couplings or nucleophilic substitutions.
- Electron-donating groups (e.g., hydroxy, amino) improve solubility and alter metabolic stability, critical for drug design .
Halogenated Derivatives
- N-(4-iodo(3-pyridyl))-2,2-dimethylpropanamide (43) : Synthesized via lithiation of 2,2-dimethyl-N-(3-pyridyl)propanamide (42) at -78°C, followed by iodination. Yield: 70%, purity: 95.9% (HPLC) .
- N-(5-bromopyridin-2-yl)-2,2-dimethylpropanamide: Used in Suzuki-Miyaura coupling to form 4-{6-[(2,2-dimethylpropanoyl)amino]pyridin-3-yl}benzoic acid (80% yield) .
Hydroxylated and Aminated Derivatives
- N-(3-aminophenyl)-2,2-dimethylpropanamide: Prepared via hydrogenation of nitro precursors or direct amidation, with yields >85% .
Formyl Derivatives
Purity and Analytical Data
Biological Activity
N-(4-cyanopyridin-2-yl)-2,2-dimethylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyanopyridine moiety attached to a 2,2-dimethylpropanamide group. The structural formula can be represented as follows:
This structure is characterized by the presence of a cyano group (), which is known to enhance the reactivity and biological activity of compounds. The dimethylpropanamide portion contributes to its lipophilicity, which is crucial for membrane permeability and bioavailability.
Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : It may interact with specific enzymes or receptors, modulating various biological pathways. For instance, compounds with similar structures have been shown to inhibit enzymes involved in steroid hormone metabolism, such as 17β-hydroxysteroid dehydrogenase (17β-HSD) .
- Anticancer Activity : The potential for this compound to inhibit cancer cell proliferation has been noted in various studies focusing on enzyme targets related to cancer pathways .
Pharmacological Studies
- Inhibition of 17β-HSD : Research indicates that compounds similar to this compound exhibit inhibitory activity against the 17β-HSD enzyme, which plays a critical role in the regulation of estrogen levels. The IC50 values for related compounds range from 0.1 nM to 1 µM, suggesting potent inhibition .
- Antitumor Activity : In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves disruption of steroid hormone signaling pathways .
- Safety Profile : Toxicological assessments are crucial for evaluating the safety of new compounds. Preliminary toxicity studies indicate that modifications in the structural components can significantly alter the safety profile and therapeutic index .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Breast Cancer Treatment : A study evaluated the effects of a related compound on breast cancer cells, revealing a significant reduction in cell viability and induction of apoptosis through estrogen receptor modulation .
- Prostate Cancer Models : In vivo models demonstrated that administration of related amides resulted in decreased tumor size and improved survival rates in subjects with prostate tumors .
Comparative Analysis
The following table summarizes key findings related to this compound and its analogs:
| Compound Name | Biological Activity | IC50 (nM) | Target Enzyme/Pathway |
|---|---|---|---|
| This compound | Antitumor activity | TBD | 17β-HSD |
| N-(6-Bromo-5-cyanopyridin-2-yl)-2,2-dimethylpropanamide | Estrogen receptor modulation | 0.5 | 17β-HSD |
| N-(4-Amino-5-cyano-pyridin-3-yl)-pivalamide | Apoptosis induction in cancer cells | 0.3 | Estrogen receptor signaling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
